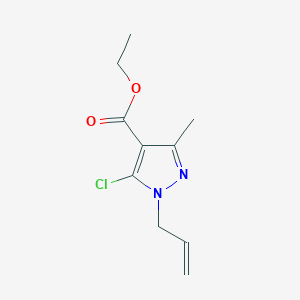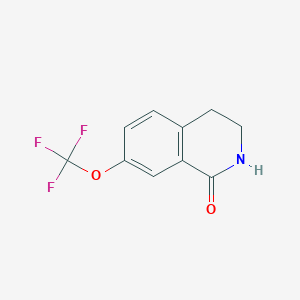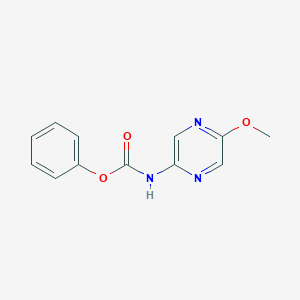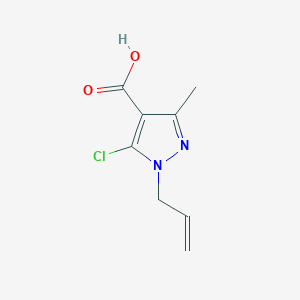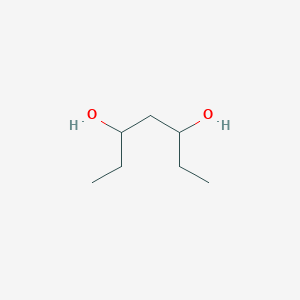
heptane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
heptane-3,5-diol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ethyl Propionate and Methyl Ethyl Ketone Method: This method involves the reaction of ethyl propionate and methyl ethyl ketone in the presence of a solvent and an alkaline catalyst to produce 3,5-heptanedione.
Chloroheptane Method: Chloroheptane is hydrolyzed with aqueous sodium hydroxide to produce sodium heptanol, which is then acidified with hydrochloric acid to produce heptanol.
Heptanoic Acid Method: Heptanoic acid reacts with formaldehyde to produce heptanal, which is then hydrogenated in the presence of a catalyst to produce 3,5-heptanediol.
Industrial Production Methods:
- The industrial production of 3,5-heptanediol often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: heptane-3,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
- The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- heptane-3,5-diol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology:
- It is used in the study of biochemical pathways and as a reagent in various biological assays.
Medicine:
- The compound has potential applications in drug development and as a precursor for pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism by which 3,5-heptanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanediol: Used in the polymer industry for the manufacture of polyesters and polyurethanes.
1,4-Butanediol: Another diol used in the production of plastics and as a solvent.
1,6-Hexanediol: Used in the production of polyurethanes and as a chemical intermediate.
Uniqueness:
- heptane-3,5-diol is unique due to its specific structure, which provides distinct reactivity and properties compared to other diols. Its seven-carbon chain and two hydroxyl groups allow for unique applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H16O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
heptane-3,5-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
BQWORYKVVNTRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)

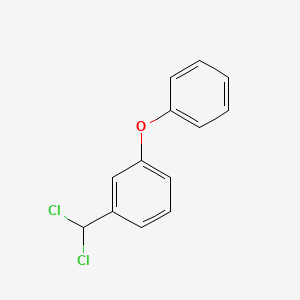
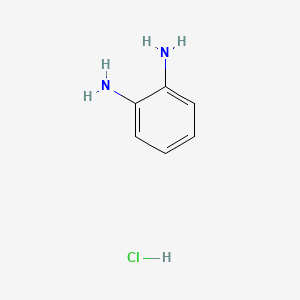
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)
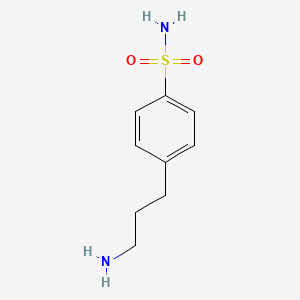
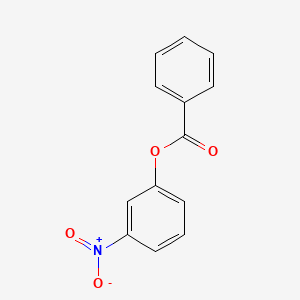
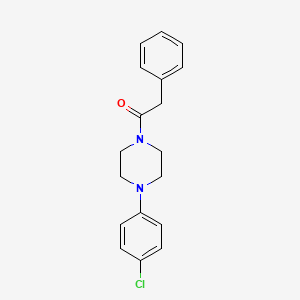
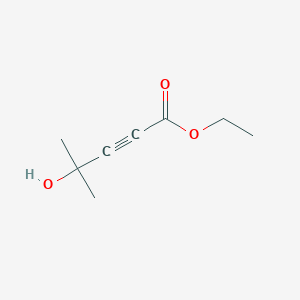
![benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8782488.png)
